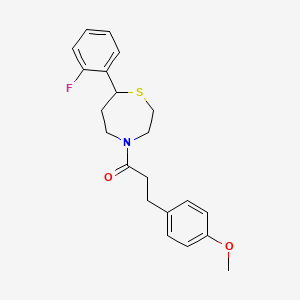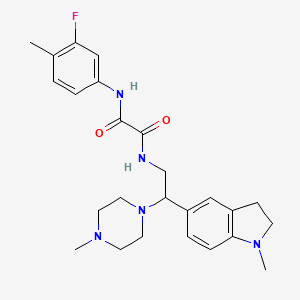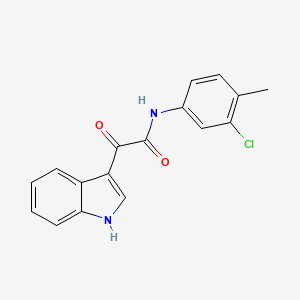
(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide” is a chemical compound with the formula C8H17CLN2O. It appears as a white solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CNC(=O)[C@]1(C)CCC@@HC1.[H]Cl .
Physical And Chemical Properties Analysis
The molecular weight of “(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide” is 192.69 . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Inhibition
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) is known as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, an important process in various organisms including yeast, E. coli, and rat liver. Among its structural analogues, the 1R-amino-3R-methylcyclopentane-1-carboxylic acid isomer demonstrated significant inhibitory activity, emphasizing the influence of molecular conformation and substituents on enzymatic interaction (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Pharmaceutical Synthesis Processes
A manufacturing process for a peptide-like amorphous compound, relevant to diabetes treatment, was developed. In this process, an amorphous intermediate similar in structure to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide was utilized, demonstrating the compound's relevance in pharmaceutical manufacturing (Sawai, Yamane, Ikeuchi, Kawaguchi, Yamada, & Yamano, 2010).
Neuropharmacology Research
In neuropharmacology, certain isomers of aminocyclopentane dicarboxylic acids, which are structurally related to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide, have been investigated for their effects on metabotropic excitatory amino acid receptors. These studies are crucial for understanding the modulation of neurotransmitter systems (Schoepp, Johnson, True, & Monn, 1991).
Antimicrobial and Antioxidant Activities
Research into carboxamide derivatives, including structures similar to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide, has shown potential in developing compounds with antimicrobial and antioxidant properties. These properties are explored for applications in disease treatment and prevention (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Designing Anticancer Agents
Functionalized amino acid derivatives structurally related to (1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide have been synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This showcases the compound's potential application in anticancer drug development (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(7(11)10-2)4-3-6(9)5-8/h6H,3-5,9H2,1-2H3,(H,10,11)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBGDYTVNTYTRS-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-Amino-N,1-dimethylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)

![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)